molecular formula C20H20N2O2 B2453342 N-(2-(benzo[d]oxazol-2-yl)phenyl)cyclohexanecarboxamide CAS No. 477500-64-4

N-(2-(benzo[d]oxazol-2-yl)phenyl)cyclohexanecarboxamide

Cat. No. B2453342
CAS RN: 477500-64-4
M. Wt: 320.392
InChI Key: VBKRJQUFBAXEPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-(benzo[d]oxazol-2-yl)phenyl)cyclohexanecarboxamide” is a compound that belongs to the class of benzoxazole derivatives . Benzoxazoles are an important class of bioactive compounds due to their versatile applications in the field of pharmaceuticals and various biological systems . They are structural isosteres of nucleic bases adenine and guanine, which allow them to interact easily with biological receptors .


Synthesis Analysis

The synthesis of benzoxazole derivatives often starts from 2-(benzo[d]oxazol-2-yl)aniline . In a typical synthesis process, 2-(benzo[d]oxazol-2-yl)aniline is reacted with various aldehydes in the presence of methanol . The completion of the reaction is usually monitored by performing TLC .


Molecular Structure Analysis

The molecular structure of benzoxazole derivatives, including “this compound”, can be confirmed using various spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectroscopy .


Chemical Reactions Analysis

The formation of an imidazole ring from two methanimine derivatives likely includes the opening of one benzoxazole ring followed by ring closure by intermolecular nucleophilic attack of the N-methanimine atom to a carbon atom of another methanimine .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various techniques. For instance, 1H NMR spectra can show the number of protons in the aromatic region .

Scientific Research Applications

Supramolecular Chemistry Applications

Benzene-1,3,5-tricarboxamide derivatives, including compounds similar to "N-(2-(benzo[d]oxazol-2-yl)phenyl)cyclohexanecarboxamide," have been significantly explored for their self-assembly and supramolecular properties. These compounds are known for their ability to form one-dimensional, nanometer-sized rod-like structures stabilized by threefold hydrogen bonding. Their adaptable nature has been utilized in nanotechnology, polymer processing, and even biomedical applications due to their versatile, supramolecular building block properties (Cantekin, de Greef, & Palmans, 2012).

Medicinal Chemistry and Therapeutic Agents

Benzazoles and their derivatives, including structures related to "this compound," have been highlighted for their diverse biological activities. These compounds are pursued in medicinal chemistry for developing new procedures to access compounds with significant therapeutic potential. The guanidine group, when bonded to a benzazole ring, can modify biological activity, leading to potential therapeutic agents with cytotoxic properties and the ability to inhibit cell proliferation via angiogenesis and apoptosis (Rosales-Hernández et al., 2022).

Chemotherapeutic Applications

Benzothiazoles, closely related to the chemical structure , are known for their broad spectrum of antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. Specifically, 2-arylbenzothiazoles have been identified as potential antitumor agents, with some compounds being in clinical use for treating various diseases/disorders. The exploration of benzothiazoles and their derivatives in chemotherapeutic applications has been extensive, reflecting their importance in drug discovery and development (Kamal, Hussaini, & Malik, 2015).

Mechanism of Action

Target of Action

The primary targets of N-(2-(benzo[d]oxazol-2-yl)phenyl)cyclohexanecarboxamide are prostaglandin H2 synthase (PGHS) protein and trypsin enzyme . These proteins play crucial roles in inflammatory responses and protein digestion, respectively.

Mode of Action

This compound interacts with its targets by binding to their active sites. The compound shows good binding affinity towards PGHS protein, as indicated by a docking score of -9.4 and -9.3 kcal/mol . This interaction inhibits the activity of the enzymes, leading to changes in the biochemical pathways they are involved in.

Biochemical Pathways

The inhibition of PGHS protein and trypsin enzyme affects the inflammatory response and protein digestion pathways . The exact downstream effects depend on the extent of inhibition and the physiological context.

Pharmacokinetics

Its efficacy at a concentration of 100 μg/ml suggests that it has good bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action include a decrease in inflammation and changes in protein digestion. In vitro studies have shown that the compound has good efficacy in membrane stabilization activity and proteinase inhibitory efficacy .

Future Directions

The future directions for the research on “N-(2-(benzo[d]oxazol-2-yl)phenyl)cyclohexanecarboxamide” and other benzoxazole derivatives could include further exploration of their potential applicability in various fields, such as pharmaceuticals, agrochemicals, and electronics . Additionally, more studies could be conducted to understand their mechanisms of action and to develop new synthetic pathways.

Biochemical Analysis

properties

IUPAC Name

N-[2-(1,3-benzoxazol-2-yl)phenyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c23-19(14-8-2-1-3-9-14)21-16-11-5-4-10-15(16)20-22-17-12-6-7-13-18(17)24-20/h4-7,10-14H,1-3,8-9H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBKRJQUFBAXEPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.